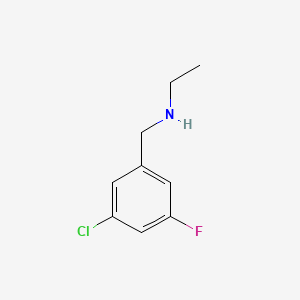
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- is an organic compound with the molecular formula C7H8ClFN It is a derivative of benzene and contains a benzene ring substituted with a chloro group at the 3-position, an ethylamino group at the 1-position, and a fluoro group at the 5-position
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by starting with benzene and sequentially introducing chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the chlorination and fluorination of benzene, followed by amination with ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- can undergo oxidation reactions to form various oxidized products, such as benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-quinone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium amide (NaNH2).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced amines and amides.
Substitution: Various substituted benzene derivatives depending on the introduced functional groups.
Scientific Research Applications
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- is compared with other similar compounds to highlight its uniqueness:
3-Chlorobenzylamine: Similar structure but lacks the fluoro group.
N-Ethyl-3-fluorobenzylamine: Similar structure but lacks the chloro group.
3-Chloro-N-methylbenzylamine: Similar structure but has a methyl group instead of an ethyl group.
These compounds differ in their chemical properties and biological activities, making Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- unique in its applications.
Properties
CAS No. |
90390-35-5 |
|---|---|
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.64 g/mol |
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 |
InChI Key |
GUQUBIDXRKHURR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















